molecular formula C21H41BrO2 B8095638 tert-Butyl 17-bromoheptadecanoate

tert-Butyl 17-bromoheptadecanoate

Cat. No.: B8095638
M. Wt: 405.5 g/mol
InChI Key: PVRRVCCBWFLFHL-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Fatty Acid Chemistry and Ester Derivatives

Halogenated fatty acids and their ester derivatives are a class of compounds that have garnered considerable attention in various fields of chemical and biological research. The introduction of a halogen atom onto a fatty acid backbone can significantly alter its physical, chemical, and biological properties. orgsyn.orgmyskinrecipes.com Brominated fatty acids, in particular, are known to occur in some marine organisms and have been investigated for their potential bioactivities. iyte.edu.tr

The esterification of these halogenated fatty acids, especially with a bulky group like a tert-butyl group, serves several purposes in synthetic chemistry. The tert-butyl ester acts as a protecting group for the carboxylic acid functionality, preventing it from undergoing unwanted reactions while other transformations are carried out on the molecule. This protecting group can be selectively removed under specific acidic conditions, regenerating the carboxylic acid for further functionalization.

Significance of Long-Chain Bromoesters as Synthetic Intermediates

Long-chain bromoesters, such as tert-Butyl 17-bromoheptadecanoate, are valuable intermediates in organic synthesis. The terminal bromine atom serves as a versatile functional handle for a wide array of chemical transformations. It can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups, including amines, azides, cyanides, and thiols. This capability is fundamental in the construction of complex molecular architectures from simpler precursors.

Furthermore, the bromine atom can be utilized in carbon-carbon bond-forming reactions, such as Grignard reactions or various cross-coupling reactions, to extend the carbon chain or to introduce aryl or vinyl groups. This versatility makes long-chain bromoesters key components in the synthesis of specialty polymers, surfactants, and biologically active molecules.

Overview of Research Trajectories for Functionalized Aliphatic Compounds

Research into functionalized aliphatic compounds is a dynamic and evolving area of organic chemistry. researchgate.net Scientists are continually exploring new methods for the selective functionalization of long alkyl chains to create novel materials and molecules with specific properties. nih.gov The development of new catalytic systems and synthetic methodologies allows for more efficient and environmentally friendly ways to modify these structures.

The study of molecules like this compound fits within this broader research trend. Its structure is emblematic of the type of building block that is crucial for creating well-defined, long-chain molecules with functional groups at specific positions. These functionalized aliphatic compounds are integral to the development of advanced materials, including liquid crystals, self-assembling monolayers, and specialized polymers.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key chemical identifiers.

PropertyValue
CAS Number 2428400-70-6
Molecular Formula C₂₁H₄₁BrO₂
Molecular Weight 405.45 g/mol

This data is compiled from commercially available sources. myskinrecipes.combldpharm.com

Properties

IUPAC Name

tert-butyl 17-bromoheptadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41BrO2/c1-21(2,3)24-20(23)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-22/h4-19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRRVCCBWFLFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 17 Bromoheptadecanoate

Esterification Strategies for tert-Butyl Ester Formation

The introduction of the sterically hindered tert-butyl group via esterification presents unique challenges. Direct esterification of the corresponding carboxylic acid and transesterification are the two main approaches.

Direct Esterification of 17-Bromoheptadecanoic Acid with tert-Butanol (B103910)

Direct esterification involves the reaction of 17-bromoheptadecanoic acid with tert-butanol. Due to the steric hindrance of the tertiary alcohol, these reactions often require specific catalytic conditions to proceed efficiently.

Traditional Fischer esterification, which utilizes a strong acid catalyst, can be employed for the synthesis of tert-butyl esters. youtube.comnih.gov The reaction involves protonation of the carboxylic acid, followed by nucleophilic attack by tert-butanol. youtube.com To drive the equilibrium towards the product, a large excess of tert-butanol or the removal of water is typically necessary. aocs.org Common acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). youtube.comaocs.orgthieme-connect.com The use of a catalyst like ZrOCl₂·8H₂O has also been reported for the esterification of long-chain fatty acids, although its efficiency with branched alcohols may be lower. researchgate.net

A significant challenge in acid-catalyzed esterification is the need for anhydrous conditions, as the presence of water can lead to the reverse hydrolysis reaction. aocs.org

To overcome the limitations of acid-catalyzed methods, various coupling reagents have been developed to facilitate the formation of esters, including those with sterically demanding alcohols like tert-butanol. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack.

One strategy involves the in situ formation of benzotriazole (B28993) esters from the carboxylic acid using 1-hydroxybenzotriazole (B26582) (HOBt) and a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netresearchgate.net The resulting activated ester can then react with tert-butanol in the presence of a base like 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite. researchgate.netresearchgate.net

Uronium-based coupling reagents, such as COMU (O-(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), have also proven effective for the synthesis of tert-butyl esters. luxembourg-bio.com However, the use of a strong organic base like 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) is often necessary to achieve good yields with tertiary alcohols. luxembourg-bio.com Other common coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are generally not effective for esterification with tertiary alcohols. luxembourg-bio.com

The following table summarizes some coupling reagents used in ester synthesis:

Coupling ReagentDescriptionReference
DCC (Dicyclohexylcarbodiimide)A widely used carbodiimide for forming amides and esters. peptide.com peptide.com
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)A water-soluble carbodiimide, facilitating product purification. peptide.com peptide.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)An efficient peptide coupling reagent. peptide.com peptide.com
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)A more reactive coupling reagent than HBTU with less epimerization. peptide.com peptide.com
COMUA uronium-based reagent effective for esterifying tertiary alcohols with a strong base. luxembourg-bio.com luxembourg-bio.com

Transesterification Routes Involving tert-Butyl Alcohol

Transesterification offers an alternative pathway to tert-butyl esters, starting from a more readily available ester, such as a methyl or ethyl ester. This method can be particularly useful when the parent carboxylic acid is unstable or difficult to handle. thieme-connect.com

A mild and efficient method for preparing tert-butyl esters involves the reaction of a methyl ester with potassium tert-butoxide in diethyl ether. thieme-connect.com The reaction proceeds rapidly at ambient temperature, driven by the high reactivity of potassium tert-butoxide and the insolubility of the potassium methoxide (B1231860) byproduct. thieme-connect.com It is crucial to use freshly prepared potassium tert-butoxide and anhydrous ether to ensure high yields. thieme-connect.com

Other transesterification methods include the use of a lanthanum(III) complex as a catalyst, which has shown high efficiency for the transesterification of various esters with primary, secondary, and tertiary alcohols. researchgate.net

Regioselective Bromination of Heptadecanoic Acid Derivatives

The introduction of a bromine atom at the terminal (ω) position of the long alkyl chain requires a regioselective bromination method. Direct bromination of the unsubstituted fatty acid or its ester can lead to a mixture of products. Therefore, specific strategies are employed to achieve the desired ω-bromo functionality.

Bromination Reagents and Reaction Conditions

One of the most common methods for the decarboxylative halogenation of carboxylic acids is the Hunsdiecker reaction . wikipedia.orgorganic-chemistry.orgbyjus.comthermofisher.com This reaction involves the treatment of the silver salt of a carboxylic acid with bromine. wikipedia.orgorganic-chemistry.orgbyjus.com The reaction is believed to proceed through a radical chain mechanism. organic-chemistry.orgbyjus.com While effective, the classic Hunsdiecker reaction requires the preparation of the dry silver salt of the carboxylic acid. thermofisher.com Variations of this reaction, such as the Kochi reaction which uses lead(IV) acetate (B1210297) and a lithium halide, have also been developed. wikipedia.org

For the specific case of ω-bromination, a common precursor is a diacid or a cyclic anhydride. For instance, a long-chain diacid can be selectively converted to its mono-silver salt, which can then undergo the Hunsdiecker reaction.

Alternatively, free-radical bromination at the terminal methyl group of a pre-formed ester can be considered. However, achieving high regioselectivity for the terminal position in a long aliphatic chain can be challenging and may lead to a mixture of isomers. drishtiias.com

Another approach involves the anti-Markovnikov hydrobromination of a terminal alkene. This would require the synthesis of tert-butyl 16-heptadecenoate as a precursor. The addition of HBr in the presence of peroxides proceeds via a free-radical mechanism to yield the terminal bromide. youtube.com

The use of N-bromosuccinimide (NBS) is a common method for allylic and benzylic bromination, as well as for the bromination of some aromatic systems, but it is less commonly used for the direct terminal bromination of saturated aliphatic chains. mdpi.comnih.gov

The following table lists some common brominating agents and their typical applications:

ReagentNameTypical ApplicationReference
Br₂BromineHunsdiecker reaction (with silver carboxylate) organic-chemistry.orgbyjus.com
NBSN-BromosuccinimideAllylic and benzylic bromination, bromination of electron-rich aromatic rings mdpi.comnih.gov
HBr/PeroxidesHydrogen Bromide with PeroxidesAnti-Markovnikov addition to alkenes youtube.com

Control of Bromine Position along the Alkyl Chain

The synthesis of tert-butyl 17-bromoheptadecanoate necessitates precise control over the regioselectivity of the bromination reaction to ensure the halogen is introduced at the terminal (ω) position of the long alkyl chain. Direct radical halogenation of saturated fatty acids or their esters is often unselective, leading to a mixture of constitutional isomers. ontosight.airsc.org Therefore, strategies that favor terminal functionalization are required.

One effective method involves the anti-Markovnikov hydrobromination of a terminal alkene. This can be achieved by first synthesizing a precursor with a terminal double bond, such as 16-heptadecenoic acid. The Hunsdiecker reaction, or a variation thereof, on a dicarboxylic acid precursor can also be employed to introduce a terminal bromine atom.

A common and reliable approach for synthesizing the required precursor, 17-bromoheptadecanoic acid, involves the radical addition of hydrogen bromide to a terminal unsaturated carboxylic acid, often initiated by peroxides or UV light. ontosight.ai This proceeds via an anti-Markovnikov mechanism, selectively placing the bromine atom at the terminal carbon. Another route is the functionalization of a terminal alcohol. For instance, 17-hydroxyheptadecanoic acid can be converted to 17-bromoheptadecanoic acid using standard brominating agents like PBr₃ or HBr. The synthesis of 17-bromoheptadecanoic acid has been documented, and the compound is commercially available, which facilitates its use as a direct precursor. sigmaaldrich.combldpharm.com

Enzymatic halogenation presents a highly selective future direction. While not yet standard for this specific compound, enzymes like vanadium-dependent haloperoxidases can generate reactive brominating species such as hypobromous acid (HOBr). nih.gov Furthermore, certain cytochrome P450 enzymes, like OleTJE, are known to catalyze the decarboxylation of fatty acids to terminal alkenes, which could then be subjected to selective anti-Markovnikov bromination. nih.gov The development of biocatalysts engineered for terminal halogenation of long-chain fatty acids could offer a highly efficient and selective synthetic route.

Protecting Group Chemistry in Fatty Acid Synthesis

Role of the tert-Butyl Ester as a Carboxyl Protecting Group

In the synthesis of functionalized lipids like this compound, the carboxylic acid group must often be protected to prevent it from interfering with reactions at other sites on the molecule. The tert-butyl ester serves as an excellent protecting group for the carboxyl functionality for several key reasons. nii.ac.jpthieme-connect.comthieme.de

Firstly, the tert-butyl group is sterically bulky, which effectively shields the ester carbonyl from nucleophilic attack. youtube.com This makes the tert-butyl ester stable under a wide range of reaction conditions, including those involving organometallics, hydrides, and basic conditions used for other transformations along the fatty acid chain. thieme-connect.comthieme.de

Secondly, the deprotection of a tert-butyl ester is typically straightforward and can be achieved under mild acidic conditions. nii.ac.jporganic-chemistry.org Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or aqueous phosphoric acid can cleanly cleave the ester to regenerate the carboxylic acid, often at room temperature. nii.ac.jporganic-chemistry.org This deprotection mechanism proceeds via a stable tertiary carbocation, which is a low-energy pathway that avoids harsh conditions that might compromise other functional groups. youtube.com

The synthesis of tert-butyl esters from carboxylic acids can be accomplished through several methods. A classic approach is the reaction of the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst. thieme-connect.com More modern and safer methods involve the use of tert-butylating agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or reaction with tert-butanol in the presence of a coupling agent. nii.ac.jpthieme-connect.com Recent advancements have introduced catalysts like bis(trifluoromethanesulfonyl)imide, which allow for rapid and high-yield tert-butylation of carboxylic acids under mild conditions. nii.ac.jpresearchgate.net

Table 1: Comparison of Methods for tert-Butylation of Carboxylic Acids

MethodReagentsConditionsAdvantagesDisadvantages
Isobutylene MethodCarboxylic acid, isobutylene, H₂SO₄Pressurized vesselHigh atom economyRequires handling of gaseous isobutylene, strong acid
Boc₂O MethodCarboxylic acid, Boc₂O, DMAPOrganic solvent, room temp.Mild conditions, readily available reagentsStoichiometric byproduct formation
Tf₂NH CatalysisCarboxylic acid, tert-butyl acetate, Tf₂NH (cat.)Room temp.Fast, high yields, catalyticReagent can be expensive
Steglich EsterificationCarboxylic acid, tert-butanol, DCC, DMAPOrganic solvent, room temp.Mild conditions, broad substrate scopeCarbodiimide reagent can be hazardous, byproduct removal

Data compiled from multiple sources. nii.ac.jpthieme-connect.comsemanticscholar.org

Orthogonal Protection Strategies for Multi-Functionalized Lipids

When synthesizing complex lipids with multiple functional groups (e.g., hydroxyl, amino, or other halides), an orthogonal protection strategy is essential. wikipedia.org This approach allows for the selective removal of one protecting group in the presence of others, enabling stepwise modification of the molecule. wikipedia.orgiris-biotech.de The tert-butyl ester, being acid-labile, is a key component of many orthogonal schemes. iris-biotech.deresearchgate.net

For instance, a long-chain fatty acid could be functionalized with a hydroxyl group protected as a silyl (B83357) ether (e.g., TBDMS, removed by fluoride (B91410) ions), an amino group protected as a carbamate (B1207046) (e.g., Fmoc, removed by base), and the carboxylic acid protected as a tert-butyl ester (removed by acid). youtube.comwikipedia.org This three-tiered orthogonality allows for specific reactions at any of these sites without affecting the others.

Table 2: Example of an Orthogonal Protection Scheme for a Functionalized Fatty Acid

Functional GroupProtecting GroupDeprotection ConditionOrthogonal To
Carboxylic Acidtert-Butyl (tBu) ester Mild Acid (e.g., TFA)Fmoc (base-labile), Silyl ethers (fluoride-labile)
AmineFmocBase (e.g., Piperidine)tBu ester (acid-labile), Silyl ethers (fluoride-labile)
HydroxylTBDMSFluoride (e.g., TBAF)tBu ester (acid-labile), Fmoc (base-labile)

This table illustrates a common orthogonal strategy used in complex organic synthesis. wikipedia.orgiris-biotech.depeptide.com

This strategy is particularly relevant in the synthesis of modified lipopeptides or other complex bioactive lipids, where a fatty acid moiety like 17-bromoheptadecanoic acid might be attached to a peptide or another biomolecule. The bromine atom itself can act as a synthetic handle for further modifications, such as carbon-carbon bond formation via coupling reactions, after the desired peptide assembly and deprotection of other functionalities.

Green Chemistry Principles in the Synthesis of Halogenated Fatty Esters

Sustainable Reagent Selection and Byproduct Management

The synthesis of this compound can be made more environmentally friendly by adhering to the principles of green chemistry. This involves the selection of sustainable reagents and careful management of byproducts. rsc.org

For the bromination step, traditional methods often use elemental bromine (Br₂), which is highly toxic and corrosive. nih.gov Greener alternatives include using bromide salts (like NaBr or HBr) in combination with an oxidant. nih.govacs.org Molecular oxygen or hydrogen peroxide are ideal oxidants as their byproduct is water. researchgate.net For example, aerobic oxidative bromination using HBr and oxygen, sometimes with a recyclable catalyst, offers a more sustainable pathway. nih.govacs.org Another approach is the use of reagents prepared from industrial bromine precursors, which avoids handling liquid bromine and can have high atom efficiency. rsc.org N-Bromosuccinimide (NBS) is a common alternative to Br₂, but it has poor atom economy as the succinimide (B58015) portion becomes a stoichiometric byproduct. nih.gov

In the esterification step, classic Fischer-Speier esterification requires a large excess of alcohol and a strong acid catalyst, leading to waste. The Steglich esterification, while milder, uses carbodiimide coupling agents like DCC, which are hazardous and generate urea (B33335) byproducts that can be difficult to remove. semanticscholar.org A greener alternative for tert-butyl ester formation is the direct use of tert-butyl acetate with a catalytic amount of a recyclable acid. nii.ac.jp The development of solid acid catalysts or enzymatic (lipase-catalyzed) esterification also represents a significant green improvement, minimizing waste and often allowing for milder reaction conditions. sophim.com

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical aspect of green chemistry. Many traditional organic solvents are volatile (VOCs), toxic, and difficult to dispose of. For the synthesis of halogenated fatty esters, replacing conventional solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) is a key goal. semanticscholar.org

Research has shown that bromination reactions can be performed in greener solvents like ethanol, water, or even under solvent-free conditions, particularly for activated aromatic systems. researchgate.net For aliphatic chains, the choice of solvent depends on the specific reagents used.

For esterification, dimethyl carbonate (DMC) has been identified as a more sustainable alternative to solvents like DCM and DMF for Steglich-type reactions. semanticscholar.orgrsc.org Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from biomass, are also gaining traction for reactions involving lipids and fatty acids due to their favorable environmental profile and performance. acs.orgresearchgate.netnih.gov In some cases, reactions can be designed to run under solvent-free conditions, for example, using one of the liquid reagents as the reaction medium. organic-chemistry.org Another emerging area is the use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors. Fatty acid-based DESs have been proposed as sustainable, low-viscosity solvents for various applications. researchgate.net

Reactivity and Mechanistic Investigations of Tert Butyl 17 Bromoheptadecanoate

Nucleophilic Substitution Reactions at the Bromine Center

The terminal carbon-bromine bond in tert-Butyl 17-bromoheptadecanoate is the primary site for nucleophilic substitution, a fundamental class of reactions for haloalkanes. science-revision.co.uklibretexts.org The nature of the alkyl halide—in this case, a primary bromide—largely dictates the mechanistic pathway. youtube.com

SN2 Reactions with Various Nucleophiles for Chain Extension or Functionalization

Given its structure as a primary alkyl halide, this compound is expected to predominantly undergo bimolecular nucleophilic substitution (SN2) reactions. science-revision.co.uksavemyexams.com In the SN2 mechanism, a nucleophile attacks the electrophilic carbon atom bearing the bromine, and the carbon-bromine bond breaks simultaneously in a single, concerted step. libretexts.org This process leads to the displacement of the bromide ion, which is an effective leaving group. libretexts.org

The reaction rate is dependent on the concentrations of both the substrate (this compound) and the attacking nucleophile. savemyexams.com A variety of nucleophiles can be employed to achieve chain extension or introduce new functional groups at the terminus of the 17-carbon chain. For instance, reaction with potassium cyanide is a classic method for extending a carbon chain by one carbon, yielding a nitrile. organicmystery.com Other strong nucleophiles, such as hydroxides, alkoxides, and ammonia, can be used to introduce alcohol, ether, and amine functionalities, respectively. science-revision.co.uk

Table 1: Examples of SN2 Reactions with this compound

NucleophileReagent ExampleProduct ClassSignificance
Hydroxide (B78521) Ion (OH⁻)Aqueous Potassium Hydroxide (KOH)Primary AlcoholIntroduction of a terminal hydroxyl group. organicmystery.com
Cyanide Ion (CN⁻)Potassium Cyanide (KCN)NitrileChain extension by one carbon atom. organicmystery.com
Alkoxide Ion (RO⁻)Sodium Alkoxide (NaOR)EtherFormation of an ether linkage (Williamson Synthesis). organicmystery.com
Ammonia (NH₃)AmmoniaPrimary AmineIntroduction of a terminal amino group. science-revision.co.uk

Potential for SN1 Reactions and Carbocation Intermediates

Unimolecular nucleophilic substitution (SN1) reactions proceed through a two-step mechanism involving the initial, rate-determining formation of a carbocation intermediate, followed by rapid attack from a nucleophile. lecturio.commasterorganicchemistry.com This pathway is favored for tertiary and, to a lesser extent, secondary alkyl halides due to the relative stability of the corresponding carbocations. libretexts.orgmasterorganicchemistry.com

For this compound, which is a primary alkyl halide, the SN1 pathway is highly unfavorable. masterorganicchemistry.com The formation of a primary carbocation at the end of the long alkyl chain is an energetically costly process, making it significantly less stable than secondary or tertiary carbocations. reddit.comlibretexts.org Consequently, SN2 reactions will almost always predominate. reddit.com For an SN1 reaction to occur, even slowly, it would require forcing conditions such as boiling in a polar, weakly nucleophilic solvent, and even then, it would be susceptible to rearrangement. libretexts.org

Table 2: Comparison of SN1 and SN2 Reaction Characteristics for the Bromine Center

CharacteristicSN2 MechanismSN1 Mechanism
Substrate PreferencePrimary > Secondary >> TertiaryTertiary > Secondary >> Primary. masterorganicchemistry.com
KineticsBimolecular (Rate = k[Substrate][Nucleophile])Unimolecular (Rate = k[Substrate]). lecturio.com
IntermediateTransition State (no intermediate). science-revision.co.ukCarbocation. lecturio.com
Likelihood for this CompoundHighly FavoredHighly Unfavorable. libretexts.org

Intramolecular Cyclization Pathways

Intramolecular reactions occur when a molecule contains two reactive functional groups that can interact with each other. For this compound, a potential intramolecular cyclization could occur if a nucleophilic center within the molecule attacks the carbon bearing the bromine atom. In its current form, the molecule lacks a potent internal nucleophile.

However, if the ester group were to be hydrolyzed to a carboxylic acid (and subsequently deprotonated to a carboxylate), the resulting carboxylate anion could act as an internal nucleophile. This could, in theory, lead to an intramolecular SN2 reaction, displacing the bromide to form a large-ring lactone (a cyclic ester). The formation of such a large 18-membered ring would be subject to significant entropic penalties, making it a challenging transformation that would likely require high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization. While intramolecular cyclizations are powerful synthetic tools, they are typically more efficient for forming 5- or 6-membered rings. nih.govrsc.org

Ester Cleavage and Transesterification Reactions of the tert-Butyl Group

The tert-butyl ester is a widely used protecting group in organic synthesis, valued for its unique reactivity profile: it is robust under many basic conditions but readily cleaved by acids. acsgcipr.orgarkat-usa.org

Acid-Labile Nature of tert-Butyl Esters

The hydrolysis of this compound under acidic conditions proceeds through a different mechanism than most other esters. chemistrysteps.com While typical ester hydrolysis involves nucleophilic attack at the carbonyl carbon, the cleavage of a tert-butyl ester is initiated by protonation of the ester oxygen, followed by the departure of the alkyl group as a stable tert-butyl carbocation. acsgcipr.orgchemistrysteps.com This cation is then neutralized by losing a proton to form isobutylene (B52900) or by reacting with a nucleophile like water.

This AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism is efficient because of the exceptional stability of the tertiary carbocation intermediate. chemistrysteps.com A wide range of acidic conditions can be used for this deprotection, from strong mineral acids like sulfuric acid to weaker acids like formic acid or Lewis acids such as zinc bromide. acsgcipr.orgresearchgate.net

Table 3: Selected Reagents for Acid-Catalyzed Cleavage of tert-Butyl Esters

ReagentConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM), Room TempCommon and effective for peptide synthesis. acsgcipr.org
Hydrochloric Acid (HCl)Anhydrous, in an organic solvent (e.g., Dioxane)Used for sensitive substrates. acsgcipr.org
Phosphoric Acid (H₃PO₄)Aqueous solutionConsidered an environmentally benign option. organic-chemistry.org
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)A Lewis acid catalyst that can offer chemoselectivity. researchgate.net

Base-Mediated Hydrolysis and Transesterification

Base-mediated hydrolysis of esters, known as saponification, typically occurs via a nucleophilic acyl substitution (BAC2) mechanism where a hydroxide ion attacks the carbonyl carbon. masterorganicchemistry.com However, for tert-butyl esters, this pathway is significantly hindered. arkat-usa.org The bulky tert-butyl group sterically obstructs the approach of the nucleophile to the carbonyl center, making the reaction extremely slow under standard conditions. arkat-usa.org This stability to base is a key reason for its use as a protecting group. acsgcipr.org

Transesterification, the conversion of one ester into another, can be achieved under either basic or acidic catalysis. masterorganicchemistry.com Under basic conditions (e.g., using sodium methoxide (B1231860) in methanol), the reaction would proceed by the addition of an alkoxide to the carbonyl group. While still subject to the steric hindrance of the tert-butyl group, this can be a viable method for converting this compound into other esters, such as a methyl or ethyl ester, particularly if driven by a large excess of the new alcohol. masterorganicchemistry.comkataliz.org.ua Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification and can also be employed. masterorganicchemistry.com

Enzymatic Biotransformations of Esters

The enzymatic hydrolysis of the tert-butyl ester group in long-chain bromoesters like this compound is a key biotransformation. This reaction is typically catalyzed by lipases and esterases, which exhibit high selectivity and operate under mild conditions. The bulky tert-butyl group can influence the rate of hydrolysis, often requiring specific lipases that can accommodate sterically hindered substrates. The enzymatic approach is advantageous for its chemo- and regioselectivity, minimizing side reactions that might occur under harsh chemical hydrolysis conditions (e.g., strong acid or base).

The general mechanism involves the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase (B570770) attacks the carbonyl carbon of the ester, leading to the release of tert-butanol (B103910). Subsequently, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the 17-bromoheptadecanoic acid.

The efficiency of this biotransformation can be influenced by several factors, including the choice of enzyme, solvent system (often a biphasic system to solubilize the lipophilic substrate), pH, and temperature.

Elimination Reactions Leading to Unsaturated Fatty Acid Derivatives

The terminal bromine atom in this compound allows for elimination reactions to form unsaturated fatty acid derivatives. Treatment with a strong, non-nucleophilic base can induce dehydrobromination, leading to the formation of a terminal alkene. The choice of base and reaction conditions is crucial to favor elimination over substitution (SN2) reactions.

Table 1: Bases for Elimination Reactions

BaseStrengthSteric HindranceTypical Solvent
Potassium tert-butoxide (t-BuOK)StrongHightert-Butanol, THF
Sodium ethoxide (NaOEt)StrongLowEthanol
1,8-Diazabicycloundec-7-ene (DBU)StrongHighAcetonitrile (B52724), THF

The mechanism of this elimination typically follows the E2 pathway, where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), and the bromine atom is simultaneously expelled as a bromide ion. The use of a bulky base like potassium tert-butoxide is often preferred to minimize competing substitution reactions. rsc.org

Metal-Catalyzed Cross-Coupling Reactions of Alkyl Bromides

The carbon-bromine bond in this compound is a key functional group for forming new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for constructing complex molecules from simpler precursors. nih.gov

Heck, Suzuki, Stille, and Sonogashira Coupling of Long-Chain Bromoesters

Heck Reaction : This reaction involves the palladium-catalyzed coupling of the alkyl bromide with an alkene. organic-chemistry.orgbeilstein-journals.org While traditionally used for aryl and vinyl halides, advancements have extended its utility to alkyl halides. nih.gov For a long-chain bromoester, this would allow for the introduction of a vinyl group at the terminus of the fatty acid chain. nih.govlibretexts.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. edubirdie.com

Suzuki Coupling : The Suzuki reaction couples the alkyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgorganic-chemistry.org This method is highly versatile and tolerant of many functional groups, making it suitable for complex molecules. nih.gov It would enable the formation of a new carbon-carbon bond by attaching an aryl or vinyl group to the end of the heptadecanoate chain.

Stille Coupling : In the Stille reaction, a palladium catalyst facilitates the coupling of the alkyl bromide with an organotin compound (organostannane). openochem.orgorganic-chemistry.orgwikipedia.orglibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com

Sonogashira Coupling : The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of the alkyl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com This provides a direct method for introducing an alkynyl group, leading to the synthesis of long-chain alkynoic acid derivatives. rsc.org

Table 2: Comparison of Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemKey Advantages
Heck AlkenePd catalyst, phosphine ligand, baseForms C(sp²)-C(sp³) bonds
Suzuki Organoboron compoundPd catalyst, baseMild conditions, low toxicity of boron reagents
Stille Organotin compoundPd catalystTolerates many functional groups
Sonogashira Terminal alkynePd catalyst, Cu co-catalyst, baseDirect introduction of an alkynyl group

Mechanistic Aspects of Catalytic Carbon-Carbon Bond Formation

The mechanisms of these palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: nih.govcore.ac.uk

Oxidative Addition : The palladium(0) catalyst reacts with the alkyl bromide (R-X) to form a palladium(II) intermediate (R-Pd-X). This is often the rate-determining step.

Transmetalation (for Suzuki and Stille reactions): The organic group from the organoboron or organotin compound is transferred to the palladium(II) complex, displacing the halide. In the Heck reaction, this step is replaced by the coordination and insertion of the alkene. In the Sonogashira reaction, a copper acetylide is typically formed first, which then undergoes transmetalation with the palladium complex.

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

For alkyl bromides, challenges such as β-hydride elimination can be competitive with the desired cross-coupling pathway. acs.org The choice of ligands and reaction conditions is critical to suppress this side reaction.

Radical Reactions Involving the Bromo-Substituent and tert-Butoxyl Radicals

The bromine atom of this compound can participate in radical reactions. Homolytic cleavage of the C-Br bond, often initiated by radical initiators like AIBN or through photolysis, can generate a primary alkyl radical at the terminus of the fatty acid chain. This radical can then undergo various transformations, such as addition to alkenes or alkynes, or hydrogen atom abstraction. libretexts.org

The tert-butyl ester group can also be a source of radicals under certain conditions. The tert-butoxyl radical (t-BuO•) can be generated from precursors like di-tert-butyl peroxide. researchgate.netrsc.org This highly reactive radical can abstract a hydrogen atom from a C-H bond to generate a carbon-centered radical. princeton.edu While less likely to directly involve the ester group of this compound under typical conditions, the chemistry of tert-butoxyl radicals is relevant in the broader context of radical reactions in organic synthesis. rsc.orgnih.govacs.orgorganic-chemistry.org The interplay between the bromo-substituent and potential radical formation from other reagents can lead to complex reaction pathways.

Applications of Tert Butyl 17 Bromoheptadecanoate As a Synthetic Building Block

Precursor in the Synthesis of Functionalized Lipid Analogs

The structure of tert-Butyl 17-bromoheptadecanoate, with its long seventeen-carbon chain, makes it an ideal starting material for the synthesis of various lipid analogs. The terminal bromine can be readily converted into other functional groups or used in coupling reactions to attach the lipidic tail to a polar head group, while the tert-butyl ester protects the carboxylic acid functionality during synthesis and can be selectively removed under acidic conditions.

Construction of Phospholipid and Glycolipid Scaffolds

While direct studies detailing the use of this compound in the synthesis of phospholipids (B1166683) and glycolipids are not prevalent, its structure lends itself to established synthetic strategies. The long alkyl chain is a fundamental component of these amphiphilic molecules. The terminal bromine atom can be displaced by nucleophiles, such as protected glycerol (B35011) or sugar derivatives, to form the backbone of phospholipids and glycolipids, respectively. The tert-butyl ester group provides robust protection for the carboxylate, which can be deprotected in a later step to reveal the free fatty acid or converted to other functional groups as needed for the final lipid structure.

Synthesis of Sphingosine (B13886) and Ceramide Derivatives

In the synthesis of sphingosine and its N-acylated derivatives, ceramides, long-chain alkyl bromides are key reagents for introducing the characteristic hydrocarbon tail. Research on the synthesis of novel sphingoid bases demonstrates the use of Grignard reagents derived from long-chain bromoalkanes, such as 1-bromopentadecane, to create the carbon skeleton of these lipids. mdpi.com this compound can serve a similar purpose, where the corresponding Grignard reagent or other organometallic species can be prepared from the bromo-functionalized end. This would allow for its coupling to a suitable amino acid-derived head group, a common strategy in the synthesis of sphingolipids. mdpi.com

Furthermore, the tert-butyl ester moiety is analogous to the tert-butoxycarbonyl (BOC) protecting group, which is frequently employed in the synthesis of sphingosine to protect amine functionalities. google.com The principles of using sterically hindered esters for protection are well-established in complex organic synthesis.

Role in Natural Product Synthesis

Integration into Complex Fatty Acid-Derived Natural Products

Many natural products, particularly those of marine origin, possess long-chain fatty acid components with unique functionalities. The synthesis of these complex molecules often relies on the use of versatile building blocks that can be elaborated into the final structure. While the direct incorporation of this compound into a specific natural product has not been extensively documented, its utility can be inferred from its chemical properties. The long, saturated carbon chain is a common motif in many polyketide and fatty acid-derived natural products. The terminal bromine allows for its use in a variety of coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to append the fatty acid chain to a more complex molecular core.

The tert-butyl group is also a feature in some natural products, and understanding its synthetic introduction is an area of interest. nih.gov While the tert-butyl group in this compound is part of an ester protecting group, its presence in a synthetic precursor highlights the importance of such sterically demanding groups in chemical synthesis. nih.gov

Intermediate in Polymer Chemistry and Materials Science Research

The bifunctional nature of this compound also makes it a promising candidate for applications in polymer chemistry and materials science. The terminal bromine can act as an initiation site for controlled radical polymerization techniques, while the ester group can be modified post-polymerization to impart specific functionalities to the resulting polymer.

Monomer for the Creation of Functional Polymers

This compound can be envisioned as a monomer in atom transfer radical polymerization (ATRP). The bromine atom can serve as the initiating site for the polymerization of other vinyl monomers, leading to the formation of well-defined block copolymers with a lipid-like segment. Alternatively, the bromo group can be converted to a polymerizable group, such as a methacrylate, allowing for its incorporation into a polymer backbone via conventional free radical or controlled polymerization methods.

Building Block for Supramolecular Assemblies and Amphiphilic Structures

The distinct molecular structure of this compound, featuring a long, hydrophobic 17-carbon chain and a polar tert-butyl ester group, imparts amphiphilic properties to the molecule. This characteristic is fundamental to its ability to participate in the formation of supramolecular assemblies. The long alkyl chain provides the necessary van der Waals interactions for self-organization, a key driving force in the bottom-up fabrication of well-ordered nanostructures.

While direct studies detailing the self-assembly of pure this compound are not extensively documented, its structural motifs are analogous to other long-chain amphiphiles known to form micelles, vesicles, and other complex structures in solution. The hydrophobic tails aggregate to minimize contact with polar solvents, while the bulkier ester head groups interface with the solvent environment.

In the context of more complex systems, this compound can be envisioned as a crucial component in the synthesis of more elaborate amphiphilic block copolymers. For instance, the terminal bromine atom can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the growth of a hydrophilic polymer chain from the alkyl bromide terminus, leading to the formation of a well-defined amphiphilic block copolymer with a poly(heptadecanoate)-based hydrophobic block. The tert-butyl ester group can then be hydrolyzed under acidic conditions to yield a carboxylic acid, further tuning the hydrophilic-lipophilic balance of the resulting macromolecule. Such tailored amphiphiles are of significant interest for applications in drug delivery, where they can encapsulate hydrophobic therapeutic agents within their core, and in nanotechnology for the creation of functional coatings and smart materials.

Precursor for Surface Modification Agents

The terminal bromine atom of this compound makes it an excellent precursor for the synthesis of agents designed for surface modification. The "grafting-to" approach, a prominent strategy in surface chemistry, can effectively utilize this functionality. In this method, the bromo-terminated compound is reacted with a surface that has been pre-functionalized with appropriate nucleophilic or reactive groups.

For example, a substrate surface can be modified to present amine or thiol functionalities. These groups can then readily displace the bromide ion from this compound via nucleophilic substitution, resulting in the covalent attachment of the long alkyl chain to the surface. The presence of the tert-butyl ester at the distal end of the grafted chain offers a latent functional handle. This protecting group can be selectively removed under acidic conditions to expose a carboxylic acid group. This terminal carboxylic acid can then be used for further functionalization, such as the immobilization of biomolecules, catalysts, or other desired chemical entities.

One potential application lies in the modification of inorganic nanoparticles. By grafting this compound onto the surface of materials like silica (B1680970) or gold nanoparticles, a hydrophobic layer is created, which can alter their dispersibility in various solvents. Subsequent deprotection of the tert-butyl group would then render the nanoparticle surface functional with carboxylic acids, enabling their conjugation to proteins, DNA, or other biomolecules for applications in diagnostics and targeted drug delivery.

A generalized scheme for this process is presented below:

StepDescriptionReactantsProduct
1Surface ActivationSubstrate, Activating AgentActivated Substrate
2GraftingActivated Substrate, this compoundSubstrate-grafted-alkyl-tert-butyl ester
3DeprotectionSubstrate-grafted-alkyl-tert-butyl ester, AcidSubstrate-grafted-alkyl-carboxylic acid

This step-wise modification allows for precise control over the surface chemistry, enabling the design of materials with tailored properties for a wide range of applications, from biocompatible coatings to specialized sensor surfaces.

Development of Linker Molecules for Chemical Probe and Bioconjugation Research

The bifunctional nature of this compound makes it an ideal candidate for the development of linker molecules in the burgeoning fields of chemical biology and medicinal chemistry, particularly in the design of chemical probes and for bioconjugation. Its long aliphatic chain provides a desirable spacer arm, which can be crucial for mitigating steric hindrance between conjugated moieties and for reaching specific binding pockets in biological targets.

In bioconjugation, the terminal bromine can be converted to other functional groups, such as an azide (B81097) or an alkyne, to participate in highly efficient and specific "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent attachment of the linker to a biomolecule, such as a protein or an antibody. The tert-butyl ester end can be deprotected to reveal a carboxylic acid, which can then be coupled to another molecule of interest, for instance, a fluorescent dye, a drug molecule, or a targeting ligand, using standard amide bond formation chemistries.

The general strategy for employing this compound as a linker is as follows:

StepDescription
1Functional group interconversion of the terminal bromine (e.g., to an azide).
2Conjugation of the modified linker to the first binding moiety (e.g., via click chemistry).
3Deprotection of the tert-butyl ester to reveal the carboxylic acid.
4Amide coupling of the carboxylic acid to the second binding moiety.

This modular approach allows for the systematic variation of the linker length and the nature of the attached molecules, facilitating the optimization of the biological activity of the final conjugate.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to determining the precise structure of tert-butyl 17-bromoheptadecanoate, with each technique offering unique insights into different aspects of its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for mapping the carbon and proton frameworks of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure by identifying the chemical environments of each atom. csic.es

In ¹H NMR spectroscopy, the large singlet corresponding to the nine equivalent protons of the tert-butyl group is a prominent feature, typically appearing upfield. nih.gov The protons on the long methylene (B1212753) chain would appear as a complex multiplet, while the methylene groups adjacent to the carbonyl group (α-protons) and the bromine atom would be shifted downfield to distinct chemical shifts.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. csic.es The carbonyl carbon of the ester and the carbon atom bonded to the bromine would have characteristic downfield shifts. The quaternary carbon and the methyl carbons of the tert-butyl group would also be easily identifiable. csic.es

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound predicted values based on analogous structures

Atom TypeGroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Proton-C(CH₃)₃~1.45 (s, 9H)-
Proton-CH₂-Br~3.40 (t, 2H)-
Proton-CH₂-COO-~2.20 (t, 2H)-
Proton-(CH₂)₁₄-~1.25 (m)-
Carbon-C=O-~173
Carbon-C(CH₃)₃-~80
Carbon-C(CH₃)₃-~28
Carbon-CH₂-Br-~34
Carbon-(CH₂)₁₅--~25-30

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring the vibrations of its bonds. For this compound, the most significant absorption in the IR spectrum is the strong C=O stretching vibration of the ester group. Other key vibrations include the C-O stretches of the ester and the C-Br stretch at the end of the alkyl chain. The C-H stretching and bending vibrations from the long alkyl chain and the tert-butyl group would also be prominent. nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound values based on typical functional group frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Ester (C=O)Stretch1730-1750Strong
Ester (C-O)Stretch1150-1250Strong
Alkyl (C-H)Stretch2850-2960Strong
Bromoalkane (C-Br)Stretch500-600Medium-Weak

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₂₁H₄₁BrO₂. myskinrecipes.com The molecular weight is 405.45 g/mol . myskinrecipes.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, along with a characteristic [M+2]⁺ peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

A key fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as a stable carbocation, leading to a prominent peak at [M-57]⁺. Another significant fragmentation is the loss of isobutylene (B52900) (56 Da) via a McLafferty-type rearrangement, resulting in a protonated carboxylic acid. Cleavage of the C-Br bond would also generate characteristic fragments.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment IdentityFragmentation Pathway
404/406[C₂₁H₄₁BrO₂]⁺Molecular Ion [M]⁺
347/349[M - C₄H₉]⁺Loss of tert-butyl radical
57[C₄H₉]⁺tert-butyl cation

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. This compound lacks extensive conjugation or chromophores that absorb strongly in the typical UV-Vis range (200-800 nm). The ester carbonyl group has a weak n→π* transition around 205-215 nm, which is often difficult to observe as it falls at the low end of the measurement range where solvent cutoff can be an issue. Therefore, UV-Vis spectroscopy is generally not a primary technique for the detailed structural elucidation of this type of saturated aliphatic compound. chemrxiv.org

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com Given its molecular weight, this compound is semi-volatile and can be analyzed by GC, typically requiring a high-temperature program. researchgate.net The analysis is usually performed using a non-polar capillary column. The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). The use of a flame ionization detector (FID) is common for this type of analysis, providing high sensitivity for organic compounds. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for both separating the compound from impurities and accurately determining its concentration in a sample.

For the analysis of long-chain fatty acid esters such as this compound, reverse-phase HPLC (RP-HPLC) is the most common and effective mode. In this setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the long alkyl chain of the analyte and the stationary phase.

A typical HPLC system for the analysis of this compound would employ a C18 column, which is packed with silica (B1680970) particles that have been functionalized with octadecylsilane. The long carbon chain of the C18 stationary phase provides excellent retention and resolution for hydrophobic molecules. The mobile phase often consists of a mixture of organic solvents, such as acetonitrile (B52724) and methanol, with water. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of the target compound from any starting materials, byproducts, or degradation products.

Detection is a critical aspect of HPLC analysis. Due to the lack of a strong chromophore in this compound, a standard UV-Vis detector may not provide sufficient sensitivity. In such cases, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is more appropriate. These universal detectors are not dependent on the optical properties of the analyte and respond to any non-volatile compound, making them well-suited for the quantification of fatty acid esters. Alternatively, mass spectrometry (MS) can be coupled with HPLC (HPLC-MS) to provide both quantification and structural confirmation.

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (e.g., 80:20 v/v)
Gradient 80% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector ELSD or CAD

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and efficient monitoring of chemical reactions, such as the synthesis of this compound. Its simplicity, speed, and low cost make it an ideal choice for tracking the progress of a reaction by observing the consumption of starting materials and the formation of the product.

In a typical TLC analysis of a reaction mixture containing this compound, a small aliquot of the reaction solution is spotted onto a TLC plate. The stationary phase is usually silica gel, a polar adsorbent. The mobile phase, or eluent, is a mixture of organic solvents, with the polarity being optimized to achieve good separation of the components. For a relatively nonpolar compound like this compound, a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is commonly used.

As the mobile phase ascends the TLC plate by capillary action, the components of the spotted mixture are separated based on their differential partitioning between the stationary and mobile phases. The less polar compounds, such as the product this compound, will have a weaker affinity for the polar silica gel and will travel further up the plate, resulting in a higher retention factor (Rf) value. Conversely, more polar starting materials or byproducts will be more strongly adsorbed to the silica gel and will have lower Rf values.

Visualization of the separated spots on the TLC plate is typically achieved by using a universal staining agent, as this compound does not absorb UV light. A common stain is a potassium permanganate (B83412) solution, which reacts with the organic compounds to produce yellow-brown spots on a purple background. By comparing the TLC profile of the reaction mixture over time to that of the starting materials and a pure sample of the product, a chemist can effectively monitor the reaction's progress towards completion.

Table 2: Typical TLC System for Monitoring the Synthesis of this compound

Parameter Description
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates
Mobile Phase Hexane:Ethyl Acetate (e.g., 9:1 v/v)
Visualization Staining with potassium permanganate solution
Expected Rf of Product ~0.6-0.7

| Expected Rf of Starting Acid | ~0.1-0.2 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining suitable single crystals of long-chain, flexible molecules like this compound can be challenging, a successful crystallographic analysis provides unambiguous proof of structure and detailed conformational information.

The first and often most difficult step is the growth of a high-quality single crystal. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by slow cooling of a hot, saturated solution. The choice of solvent is critical and is often determined empirically.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. The intensities and positions of the diffracted beams are collected by a detector.

The diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The electron density map of the molecule is then calculated from the diffraction data using Fourier transform methods. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule can be built.

For this compound, an X-ray crystal structure would definitively confirm the connectivity of the atoms, including the position of the bromine atom at the terminus of the seventeen-carbon chain and the structure of the tert-butyl ester group. It would also provide valuable information about the conformation of the long alkyl chain in the solid state, which is likely to adopt an extended, all-trans conformation to maximize van der Waals interactions and packing efficiency in the crystal lattice. Bond lengths, bond angles, and torsion angles would be determined with high precision, providing a complete and unambiguous structural characterization of the molecule.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.5
b (Å) 7.8
c (Å) 45.2
α (°) 90
β (°) 95.5
γ (°) 90
Volume (ų) 1930

| Z | 4 |

Theoretical and Computational Chemistry Investigations of Tert Butyl 17 Bromoheptadecanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and inherent reactivity of tert-Butyl 17-bromoheptadecanoate. These methods, grounded in the principles of quantum mechanics, provide a detailed description of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and total energy of this compound. By approximating the electron density, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. For instance, calculations using the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed for such analyses. nih.govresearchgate.net The resulting optimized geometry provides a foundational understanding of the molecule's three-dimensional structure.

Table 1: Illustrative DFT Calculated Geometrical Parameters for this compound's Ester Group

ParameterBond Length (Å)Bond Angle (°)
C=O1.21-
C-O (ester)1.35-
O-C (tert-butyl)1.48-
C-C=O-125
O=C-O-123
C-O-C (ester)-118

Note: The values in this table are illustrative and represent typical bond lengths and angles for ester functional groups as would be predicted by DFT calculations.

Ab initio methods, which are computationally intensive calculations derived directly from theoretical principles without experimental data, are crucial for exploring the conformational landscape of this compound. Due to the flexibility of the long heptadecanoyl chain, numerous conformers exist. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be used to calculate the relative energies of these different conformers, identifying the most stable arrangements in the gas phase. researchgate.net For a molecule like this compound, the extended-chain conformation is generally expected to be among the most stable due to minimized steric hindrance.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived from these orbital energies to quantify the molecule's reactivity. scielo.br For this compound, the HOMO is likely localized on the bromine atom and the ester oxygen atoms, while the LUMO may be centered on the carbonyl carbon, suggesting these are the primary sites for nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO1.2
HOMO-LUMO Gap7.7

Note: These energy values are hypothetical and serve as an example of what might be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to explore the dynamic behavior and conformational space of this compound over time. researchgate.netosti.gov By simulating the motion of atoms and molecules, MD can reveal how the long alkyl chain folds and moves in different environments, such as in a solvent or in the bulk liquid state. researchgate.net These simulations are particularly useful for understanding properties like viscosity and diffusion, which are governed by intermolecular interactions and molecular flexibility. mdpi.com

Prediction of Structure-Reactivity Relationships

By combining the insights gained from both quantum chemical calculations and molecular dynamics simulations, it is possible to predict structure-reactivity relationships. nih.gov For this compound, the presence of the bulky tert-butyl group is expected to sterically hinder the hydrolysis of the ester linkage, making it more stable compared to less hindered esters. The terminal bromine atom provides a reactive site for nucleophilic substitution reactions. Computational studies can quantify these effects, providing a theoretical basis for predicting the outcomes of various chemical reactions involving this molecule.

Future Research Directions and Emerging Paradigms for Tert Butyl 17 Bromoheptadecanoate

Innovations in Sustainable Synthetic Pathways

The synthesis of specialty esters like tert-butyl 17-bromoheptadecanoate is an area ripe for green chemistry innovations. Traditional methods for creating tert-butyl esters often involve the use of strong acids and high temperatures, or reagents like di-tert-butyl dicarbonate (B1257347). researchgate.net Future research could focus on developing more sustainable and efficient synthetic routes.

Enzymatic esterification presents a promising alternative to thermochemical processes, offering benefits such as lower energy consumption, reduced waste, and the potential for creating novel ester products. eventscribe.net Technologies like jet reactors could enhance enzymatic processes by providing gentle reaction conditions and efficient water removal, thereby extending catalyst lifetime and reducing reaction times. eventscribe.net For the synthesis of the bromoalkane moiety, the reaction of methanesulfonates with anhydrous magnesium bromide in ether offers a quantitative yield without isomerization of double bonds, a method that could be adapted for creating the 17-bromoheptadecanoate backbone. nih.gov

Further research into solvent-free and catalyst-free methods, or the use of heterogeneous catalysts that can be easily recovered and reused, would align with the principles of green chemistry. nih.govcsic.es For instance, the use of calcined hydrotalcite as a solid base in esterification has been explored and could be optimized for long-chain carboxylic acids. researchgate.net

Integration into High-Throughput Screening Platforms for Material Discovery

The unique structure of this compound, with its long aliphatic chain and reactive bromine terminus, makes it a candidate for the development of novel materials. High-throughput screening (HTS) platforms could be employed to rapidly evaluate the properties of materials derived from this compound. By systematically reacting the bromine atom with a diverse library of nucleophiles or using it as an initiator for polymerization, a vast array of new polymers and functionalized materials could be generated and screened for desired properties such as thermal stability, conductivity, or biocompatibility.

The long alkyl chain suggests potential applications in the formation of self-assembled monolayers or functionalized surfaces. rsc.orgacs.org HTS could be used to investigate how modifications at the bromine terminus affect the packing and surface properties of these monolayers on different substrates.

Exploration of Novel Catalytic Transformations for Bromoesters

The terminal bromine atom of this compound is a versatile functional group that can participate in a wide range of catalytic transformations. Future research should explore novel catalytic methods to leverage this reactivity.

Visible-light-mediated bromine radical catalysis is an emerging area that could enable new types of reactions. nih.govnih.gov This approach allows for the controlled generation of bromine radicals under mild conditions, which can then participate in cycloadditions, C-H functionalization, and other transformations. nih.govsemanticscholar.org Investigating the application of these methods to this compound could lead to the synthesis of complex molecules with unique architectures.

Furthermore, the development of new catalysts for cross-coupling reactions involving the C-Br bond would be highly valuable. This could include advancements in traditional palladium- or copper-catalyzed reactions, as well as the exploration of more earth-abundant and less toxic metal catalysts.

Advanced Applications in Bio-Inspired Chemical Systems and Nanotechnology

The long aliphatic chain of this compound is reminiscent of fatty acids, which are fundamental components of biological membranes. This suggests potential applications in the development of bio-inspired chemical systems. For example, it could be used as a building block for synthetic lipids or amphiphiles that can self-assemble into vesicles or other nanostructures. The terminal bromine atom provides a handle for further functionalization, allowing for the attachment of targeting ligands, imaging agents, or drugs.

In nanotechnology, this compound could serve as a functionalized linker for the surface modification of nanoparticles or for the construction of novel nanomaterials. rsc.orgacs.org The ability to precisely control the functionalization of the bromine atom would allow for the fine-tuning of the properties of these nanomaterials for specific applications in sensing, catalysis, or drug delivery.

Research on Deuterated or Isotopic Analogs for Mechanistic Probes

The synthesis and study of deuterated or other isotopic analogs of this compound could provide valuable insights into reaction mechanisms. For example, by selectively labeling specific positions on the alkyl chain with deuterium (B1214612), it would be possible to track the fate of these atoms in various chemical transformations. This would be particularly useful for elucidating the mechanisms of complex reactions, such as those involving radical intermediates or rearrangements.

Isotopic labeling could also be used to study the dynamics of self-assembled systems or the interactions of this molecule with biological systems. For instance, deuterium labeling in combination with techniques like neutron scattering could provide detailed information about the structure and organization of monolayers or bilayers formed from derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 17-bromoheptadecanoate, and how can reaction efficiency be optimized?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution (e.g., SN1 or SN2) or esterification reactions. For brominated alkanoic esters, SN1 mechanisms are favored due to the stability of carbocation intermediates in tert-butyl groups. Optimization includes controlling temperature (e.g., low temps for SN2) and using polar aprotic solvents to enhance reactivity . Purification via distillation or column chromatography is critical to isolate the product from unreacted starting materials or byproducts .

Q. How should researchers handle and store tert-butyl 17-bromoheptadecanoate to ensure stability during experiments?

  • Methodological Answer: Store in airtight, light-resistant containers at room temperature (20–25°C) in a dry environment. Avoid exposure to strong acids/bases or oxidizing agents, which may hydrolyze the ester or displace the bromine. Use inert gas (N₂/Ar) purging for long-term storage to prevent degradation .

Q. What analytical techniques are most effective for characterizing tert-butyl 17-bromoheptadecanoate?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with peak assignments for tert-butyl protons (δ ~1.2–1.4 ppm) and bromine-induced deshielding in adjacent carbons. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reaction pathways in bromoheptadecanoate derivatives?

  • Methodological Answer: The bulky tert-butyl group imposes steric hindrance, favoring axial conformations in cyclic intermediates (e.g., during ring-closing metathesis). Computational studies (DFT) with explicit solvent models can predict equilibrium between axial/equatorial conformers, which impacts reaction selectivity . For bromoheptadecanoate, steric effects may slow nucleophilic attacks, requiring catalysts like phase-transfer agents to enhance kinetics .

Q. What strategies resolve contradictions in reported reaction yields for tert-butyl bromoalkanoate syntheses?

  • Methodological Answer: Contradictions often arise from solvent polarity, catalyst loading, or trace moisture. Systematic Design of Experiments (DoE) can isolate variables:

  • Solvent screening : Compare yields in DMF (polar aprotic) vs. THF (less polar).
  • Catalyst optimization : Test Pd/C vs. CuI in coupling reactions.
  • Moisture control : Use molecular sieves or anhydrous conditions.
    Replicate literature protocols with strict parameter control to identify discrepancies .

Q. How can researchers assess the environmental impact of tert-butyl 17-bromoheptadecanoate despite limited ecotoxicological data?

  • Methodological Answer: Apply predictive models (e.g., QSAR) to estimate biodegradability and bioaccumulation potential. Conduct in vitro assays (e.g., Daphnia magna toxicity tests) for acute aquatic toxicity. Compare with structurally similar compounds (e.g., tert-butyl chloride) known to persist in anaerobic environments, necessitating rigorous waste neutralization protocols .

Q. What mechanistic insights explain the decomposition of tert-butyl bromoheptadecanoate under oxidative conditions?

  • Methodological Answer: Under oxidative stress (e.g., Fenton-like conditions with Fe²⁺/H₂O₂), the ester undergoes radical-mediated cleavage at the C-Br bond, releasing brominated byproducts. Monitor degradation pathways using LC-MS and radical trapping agents (e.g., TEMPO) to identify intermediates. Adjust pH to neutral to minimize side reactions .

Q. How can low-temperature NMR elucidate dynamic conformational changes in tert-butyl 17-bromoheptadecanoate derivatives?

  • Methodological Answer: At low temperatures (–40°C to –80°C), slow exchange between conformers allows resolution of distinct NMR signals. For example, axial vs. equatorial tert-butyl groups in cyclic intermediates show split peaks in ¹³C NMR. Use variable-temperature (VT) NMR with cryoprobes to capture these transitions, supplemented by line-shape analysis .

Methodological Recommendations

  • Synthesis Troubleshooting : If yields are low, increase stoichiometric excess of the brominating agent (e.g., PBr₃) and ensure anhydrous conditions .
  • Safety Protocols : Use explosion-proof equipment and grounding during large-scale reactions to mitigate risks from volatile byproducts .
  • Data Validation : Cross-reference experimental results with computational models (e.g., Gaussian or ORCA software for DFT) to validate mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.